REACTION_CXSMILES
|
[ClH:1].[CH3:2][N:3]([CH3:8])[CH2:4][CH2:5][CH2:6][Cl:7].[NH2:9][C:10]([NH2:12])=[S:11]>C(O)C>[ClH:7].[ClH:1].[CH3:2][N:3]([CH3:8])[CH2:4][CH2:5][CH2:6][S:11][C:10](=[NH:9])[NH2:12] |f:0.1,4.5.6|
|
Name
|
|
Quantity
|
79 g
|
Type
|
reactant
|
Smiles
|
Cl.CN(CCCCl)C
|
Name
|
|
Quantity
|
38 g
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CUSTOM
|
Details
|
ethanol (100 ml) was removed by distillation
|
Type
|
ADDITION
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Details
|
Further quantities of 3-(dimethylamino)-1-chloropropane hydrochloride (8 g and 4 g) were added after 30 hrs and 54 hrs
|
Duration
|
54 h
|
Type
|
TEMPERATURE
|
Details
|
refluxing
|
Type
|
TEMPERATURE
|
Details
|
under reflux for a total of 78 hours the solvent
|
Duration
|
78 h
|
Type
|
CUSTOM
|
Details
|
was removed by evaporation
|
Type
|
CUSTOM
|
Details
|
to give a moist solid which
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
CUSTOM
|
Details
|
recrystallised from methanol/isopropanol
|
Name
|
title product
|
Type
|
product
|
Smiles
|
Cl.Cl.CN(CCCSC(N)=N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 92.9 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 79.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |